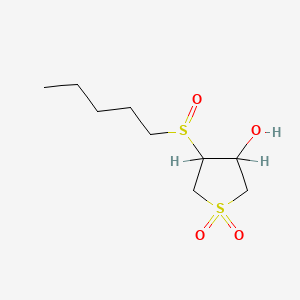
3,5-Dinitro-1-phenylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitro-1-phenylpyridin-4(1H)-one is a synthetic organic compound characterized by the presence of nitro groups and a phenyl ring attached to a pyridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-1-phenylpyridin-4(1H)-one typically involves the nitration of a phenylpyridinone precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale nitration reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitro-1-phenylpyridin-4(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: 3,5-Diamino-1-phenylpyridin-4(1H)-one.
Substitution: Various substituted phenylpyridinones depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3,5-Dinitro-1-phenylpyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitro-1-phenylpyridin-2(1H)-one: Similar structure but with different substitution pattern.
3,5-Dinitro-1-phenylpyridin-6(1H)-one: Another isomer with nitro groups in different positions.
Uniqueness
3,5-Dinitro-1-phenylpyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitro groups and the phenyl ring can affect the compound’s electronic properties and interactions with other molecules.
Propiedades
Número CAS |
74197-53-8 |
|---|---|
Fórmula molecular |
C11H7N3O5 |
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
3,5-dinitro-1-phenylpyridin-4-one |
InChI |
InChI=1S/C11H7N3O5/c15-11-9(13(16)17)6-12(7-10(11)14(18)19)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
WGGDYLLRRGERJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=O)C(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


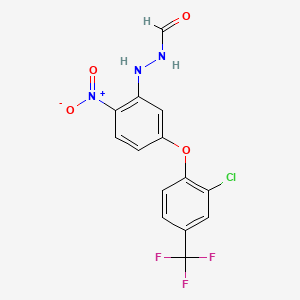
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
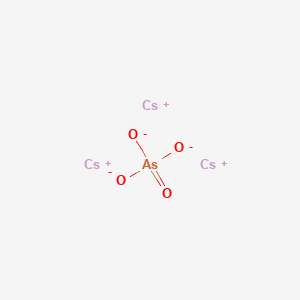

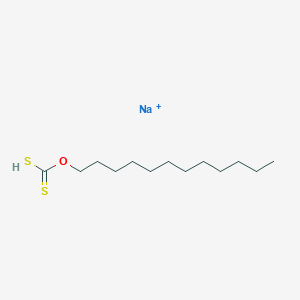
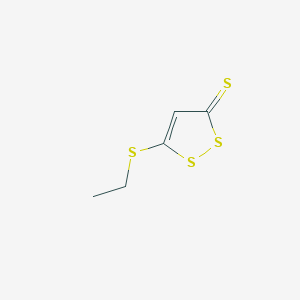
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)

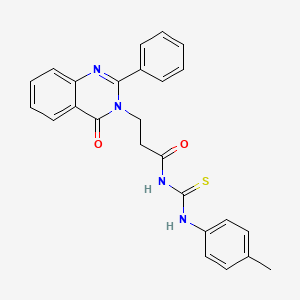
![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)
